
5-Fluoronaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of a fluorine atom at the 5th position of the naphthalene ring and two carbonyl groups at the 1st and 4th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-Fluoronaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the fluorination of naphthalene-1,4-dione. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure scalability and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoronaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state naphthoquinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Fluoronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and cellular processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Fluoronaphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, its ability to form covalent bonds with nucleophiles makes it a useful tool in studying protein-ligand interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1,4-dione: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
5-Chloronaphthalene-1,4-dione: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
2-Hydroxynaphthalene-1,4-dione: Contains a hydroxyl group, which significantly alters its chemical properties and applications.
Uniqueness
5-Fluoronaphthalene-1,4-dione is unique due to the presence of the fluorine atom, which enhances its reactivity and allows for specific interactions with biological targets. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
62784-46-7 |
|---|---|
Molekularformel |
C10H5FO2 |
Molekulargewicht |
176.14 g/mol |
IUPAC-Name |
5-fluoronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5FO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H |
InChI-Schlüssel |
AIVWISHCJSZPPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=O)C=CC2=O)C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,3]Dioxolo[4,5-f]quinoline](/img/structure/B11914644.png)
![7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B11914662.png)

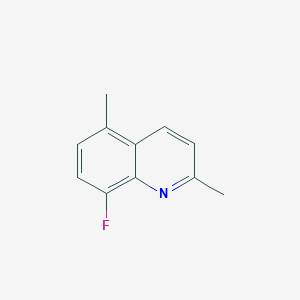
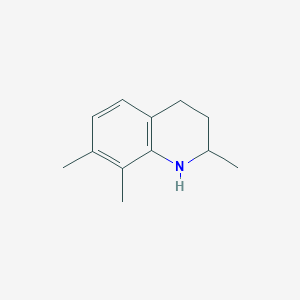
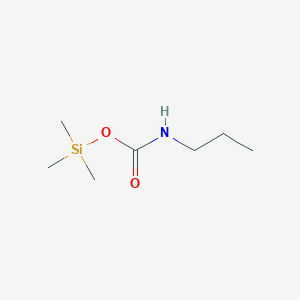
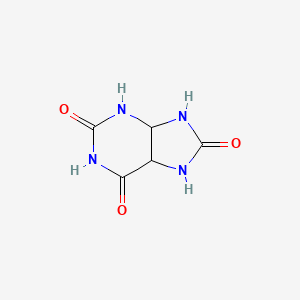
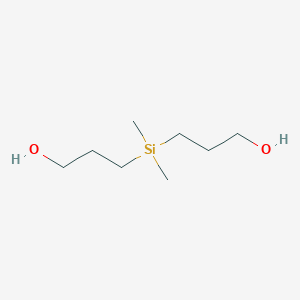
![(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11914709.png)
![2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B11914712.png)

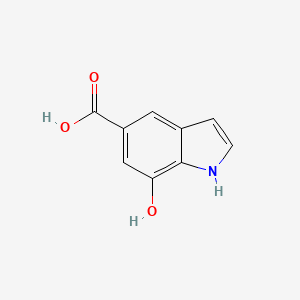

![(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B11914730.png)
